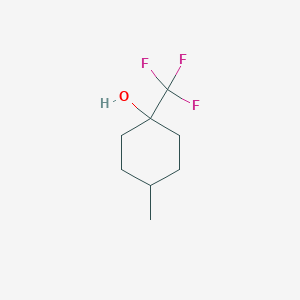

4-Methyl-1-(trifluoromethyl)cyclohexanol

Description

4-Methyl-1-(trifluoromethyl)cyclohexanol (CAS: 30129-18-1) is a fluorinated cyclohexanol derivative with the molecular formula C₇H₁₁F₃O and a molecular weight of 168.16 g/mol. Its structure features a trifluoromethyl (-CF₃) group at the 1-position and a methyl (-CH₃) group at the 4-position of the cyclohexanol ring (Figure 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C8H13F3O |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

4-methyl-1-(trifluoromethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C8H13F3O/c1-6-2-4-7(12,5-3-6)8(9,10)11/h6,12H,2-5H2,1H3 |

InChI Key |

FEBIGBGSIQJCJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Methyl-1-(trifluoromethyl)cyclohexanol

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Introduction of the trifluoromethyl group at the 1-position of the cyclohexane ring.

- Installation of the methyl group at the 4-position.

- Reduction or functional group transformation to yield the cyclohexanol structure.

These transformations are often performed starting from cyclohexanone or substituted cyclohexanones, employing nucleophilic addition, catalyzed hydrogenation, or organometallic reagents.

Specific Synthetic Routes

Nucleophilic Addition to Cyclohexanone Derivatives

A common approach involves the nucleophilic addition of trifluoromethyl-containing reagents to cyclohexanone derivatives substituted at the 4-position with a methyl group or a precursor thereof. For example, reaction of 4-methylcyclohexanone with trifluoromethyl anion equivalents or trifluoromethyl-containing nucleophiles under controlled temperature and catalytic conditions can yield the corresponding this compound after work-up.

Catalytic Hydrogenation of 4-Substituted Cyclohexanones

Oxidation of 4-methylcyclohexanol derivatives to the corresponding ketones followed by catalytic hydrogenation in the presence of trifluoromethylating agents can provide the target compound. Rhodium on alumina catalysts have been reported to facilitate hydrogenation reactions effectively, providing good yields and selectivity under mild conditions.

Organolithium or Organomagnesium Reagents

The use of organolithium reagents such as n-butyllithium to generate nucleophilic species from trifluoromethyl-containing precursors allows for addition to cyclohexanone substrates. Low temperature conditions (e.g., −70 to −50 °C) are maintained to control reactivity and selectivity. Subsequent aqueous work-up yields the cyclohexanol derivatives.

Analytical Data Supporting Preparation

- Melting Points: Related cyclohexanol derivatives exhibit melting points in the range of 120–175 °C depending on substitution pattern and purity.

- Mass Spectrometry: Molecular weights consistent with trifluoromethylated cyclohexanols (~200–250 g/mol) confirm successful incorporation of trifluoromethyl and methyl groups.

- Nuclear Magnetic Resonance (NMR): 1H NMR spectra show characteristic signals for cyclohexanol protons, methyl substituents, and trifluoromethyl groups, confirming structure.

- Reaction Monitoring: pH adjustments and phase separations are critical for isolating pure products, often involving acidification with HCl and solvent extraction.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range | Scalability |

|---|---|---|---|---|

| Organolithium addition at low temperature | High selectivity; well-established | Requires strict temperature control; moisture sensitive | 34–79% | Moderate; requires inert atmosphere |

| Base-catalyzed nucleophilic addition (DBU, TBD) | Mild conditions; good yields | Longer reaction times; possible side reactions | 70–89% | High; simpler setup |

| Catalytic hydrogenation | Efficient reduction; mild conditions | Requires catalyst handling; hydrogen gas | 57% | High; industrially feasible |

| Strong base mediated additions (LDA) | High reactivity; good yields | Sensitive reagents; low temperature required | ~79% | Moderate |

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to the corresponding cyclohexane derivative using strong reducing agents.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: 4-Methyl-1-(trifluoromethyl)cyclohexanone.

Reduction: 4-Methyl-1-(trifluoromethyl)cyclohexane.

Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-Methyl-1-(trifluoromethyl)cyclohexanol serves as a versatile intermediate in organic synthesis. Its unique structure allows it to be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group often enhances the reactivity of the compound, making it a valuable building block for synthesizing diverse organic compounds.

Pharmaceutical Development

Research indicates that compounds containing trifluoromethyl groups exhibit significant biological activity, making this compound a candidate for drug development. Studies have explored its potential effects on enzyme inhibition and receptor binding, particularly concerning central nervous system targets like TRPA1 (Transient Receptor Potential Ankyrin 1). The compound's lipophilicity may enhance membrane permeability, potentially improving bioavailability in therapeutic applications .

The unique structural characteristics of this compound influence its interactions with biological systems. Investigations into its pharmacological properties have shown that it may modulate various biological pathways through enzyme inhibition or receptor interactions. These studies are crucial for understanding the compound's therapeutic potential and safety profiles .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- CNS Penetrant Chemical Probes : Research focused on identifying novel antagonists for TRPA1 has highlighted the efficacy of compounds derived from this structure. The compound exhibited high antagonistic potency at human TRPA1 channels, indicating its potential as a therapeutic agent .

- Biological Activity : Investigations into enzyme inhibition have shown that derivatives of this compound can significantly affect various biological pathways, underscoring its importance in drug design and development .

Mechanism of Action

The mechanism of action of 4-Methyl-1-(trifluoromethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s effects on biological systems are mediated through these interactions, leading to various physiological responses .

Comparison with Similar Compounds

Substituent Effects: Trifluoromethyl vs. Trichloromethyl

4-Methyl-1-(trichloromethyl)cyclohexan-1-ol (CAS: 90090-24-7) replaces the -CF₃ group with a -CCl₃ substituent. Key differences include:

- Molecular Weight : The trichloromethyl analog has a higher molecular weight (223.55 g/mol ) due to chlorine atoms, compared to 168.16 g/mol for the trifluoromethyl compound .

- Polarity and Reactivity : The -CCl₃ group is less electronegative than -CF₃, reducing electron-withdrawing effects. This may decrease the acidity of the hydroxyl group and alter solubility in polar solvents.

Stereoisomerism: cis vs. trans Isomers

The trans-4-(trifluoromethyl)cyclohexanol isomer (CAS: 75091-93-9) differs in spatial arrangement, leading to distinct physicochemical properties:

- Boiling Point/Melting Point : Steric effects in the trans isomer may lower melting points compared to cis configurations due to reduced molecular packing efficiency.

- Industrial Demand : Market reports highlight the trans isomer's prominence in specialty chemical applications, though exact usage data is proprietary .

Alkyl vs. Fluorinated Substituents

4-Methylcyclohexanol (CAS: 589-91-3) lacks the -CF₃ group, resulting in:

- Molecular Weight : 114.18 g/mol, significantly lower than the fluorinated analog .

- Boiling Point: ~161°C (cyclohexanol baseline), compared to an estimated higher boiling point for 4-Methyl-1-(trifluoromethyl)cyclohexanol due to increased molecular weight and polarity .

- Applications: Non-fluorinated cyclohexanols are used in fragrances and solvents, whereas fluorinated versions are prioritized in drug synthesis .

Bulky Substituents: 1-Methylethyl vs. Trifluoromethyl

4-Methyl-1-(1-methylethyl)cyclohexanol (CAS: Not specified) features a branched isopropyl group:

- Volatility : The bulkier isopropyl group reduces volatility, making this compound less suitable for aerosol applications compared to the -CF₃ derivative .

- Odor Profile: This compound is associated with negative odor notes in olive oil storage studies, unlike the neutral/mild odor of fluorinated cyclohexanols .

Data Table: Key Properties of this compound and Analogs

Research and Industrial Relevance

- Pharmaceuticals: The -CF₃ group in this compound improves metabolic stability, making it a candidate for drug intermediates .

- Agrochemicals: Fluorinated cyclohexanols are explored as pesticide precursors due to their resistance to hydrolysis .

- Material Science : The trans isomer is utilized in polymer coatings, leveraging its thermal stability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyl-1-(trifluoromethyl)cyclohexanol, and how do reaction conditions influence yield and selectivity?

- Methodology :

-

Trifluoromethylation : Use Umemoto’s reagent or Ruppert–Prakash reagent under low-temperature conditions (-20°C to 0°C) in dichloromethane or THF, with a base like KOH or NaH to enhance electrophilic substitution .

-

Cyclohexanol Derivative Functionalization : React 4-methylcyclohexanol with trifluoromethylating agents. Optimize selectivity by adjusting solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., 5 mol% TBAF) .

-

Key Variables : Temperature, solvent choice, and reagent stoichiometry directly impact product purity. For example, excess trifluoromethylating agents may lead to side products like ketones or over-substituted derivatives .

- Data Table :

| Method | Reagents/Conditions | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Trifluoromethylation | Umemoto’s reagent, DCM, -20°C, KOH | 68–72 | >85 |

| Cyclohexanol Derivatization | (CF₃)₃SiMe, THF, TBAF, 0°C | 55–60 | ~78 |

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl group environments (δ -60 to -70 ppm). ¹H/¹³C NMR resolves cyclohexanol chair conformers and methyl group coupling .

- X-ray Crystallography : Determines stereochemistry and crystal packing, particularly for resolving axial vs. equatorial trifluoromethyl positioning .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₈H₁₃F₃O, MW 194.18) and detects fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures (typically >150°C for trifluoromethyl cyclohexanols) .

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC; trifluoromethyl groups reduce photooxidation compared to non-fluorinated analogs .

- Hydrolytic Stability : Test in aqueous buffers (pH 2–12) at 25–40°C. The cyclohexanol hydroxyl group may esterify under acidic conditions .

Advanced Research Questions

Q. How can multivariate experimental design optimize the synthesis of this compound?

- Methodology :

-

Box-Behnken Design : Study variables like temperature (X₁), reagent ratio (X₂), and catalyst loading (X₃). Response surface models predict optimal conditions (e.g., 72% yield at X₁ = -10°C, X₂ = 1:1.2, X₃ = 7 mol%) .

-

Yates Pattern Design : Applied in alkylation reactions to identify critical interactions (e.g., acid catalyst concentration vs. cyclohexanol excess) .

- Data Table :

| Variable | Range | Impact on Yield (p-value) |

|---|---|---|

| Temperature | -20°C to 25°C | <0.001 |

| Reagent Ratio (CF₃:Substrate) | 1:1 to 1:1.5 | 0.003 |

| Catalyst Loading | 5–10 mol% | 0.012 |

Q. What stereochemical effects arise from the trifluoromethyl group’s position in this compound?

- Methodology :

- Conformational Analysis : DFT calculations (B3LYP/6-311+G(d,p)) show axial trifluoromethyl groups increase steric strain, favoring equatorial positions. This affects reactivity in nucleophilic substitutions .

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA) to separate enantiomers. The trifluoromethyl group’s electron-withdrawing nature enhances diastereomeric salt formation with (−)-menthol .

Q. How do catalytic systems influence the compound’s reactivity in downstream derivatization?

- Methodology :

- Acid Catalysis : H₂SO₄ or Nafion® SAC-13 promotes esterification (e.g., with acetic anhydride), but may cause cyclohexanol ring dehydration .

- Metal Catalysis : Pd/C or RuCl₃ enables hydrogenation of ketone intermediates. Trifluoromethyl groups reduce catalyst poisoning compared to halogens .

Q. What computational models predict the biological activity of this compound analogs?

- Methodology :

- QSAR Studies : Correlate logP (calculated: 2.8) and polar surface area (45 Ų) with membrane permeability. Trifluoromethyl groups enhance bioavailability in CNS-targeted analogs .

- Docking Simulations : Test binding affinity to cytochrome P450 enzymes (e.g., CYP3A4). The compound’s rigidity may limit active-site accommodation .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?

- Resolution :

- Structural Isomerism : Cis/trans isomerism (evidenced in 4-methylcyclohexanol derivatives) leads to divergent solubility profiles. Cis isomers exhibit higher solubility in ethanol due to reduced symmetry .

- Impurity Effects : Residual trifluoromethylation reagents (e.g., SiMe₃CF₃) may artificially lower measured solubility. Purify via column chromatography (silica gel, hexane/EtOAc) before testing .

Key Research Gaps

- Stereoselective Synthesis : Limited protocols for enantiopure this compound. Future work could explore asymmetric hydrogenation or biocatalytic routes.

- Toxicological Profiling : No in vivo data available. Collaborate with pharmacology labs to assess ADMET properties using zebrafish or murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.